4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid
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Overview
Description
4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid is a complex organic compound with a unique structure that includes an indeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno-pyridine core, followed by the introduction of the ethyl, iodo, and methyl substituents. The final step involves the attachment of the benzoic acid moiety. Common reagents used in these reactions include halogenating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or ethers .
Scientific Research Applications
4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno-pyridine derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
Its iodine atom, for example, can be a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
191792-66-2 |
---|---|
Molecular Formula |
C22H24INO2 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
4-(2-ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid |
InChI |
InChI=1S/C22H24INO2/c1-3-24-9-8-16-19(12-24)17-11-20(23)13(2)10-18(17)21(16)14-4-6-15(7-5-14)22(25)26/h4-7,10-11,16,19,21H,3,8-9,12H2,1-2H3,(H,25,26) |
InChI Key |
BSSDFCDPPXIOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)C(=O)O)C=C(C(=C3)I)C |
Origin of Product |
United States |
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